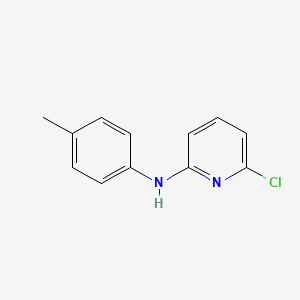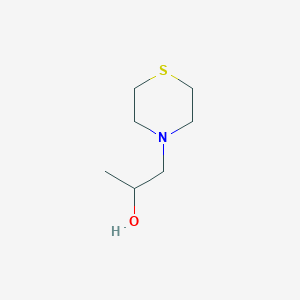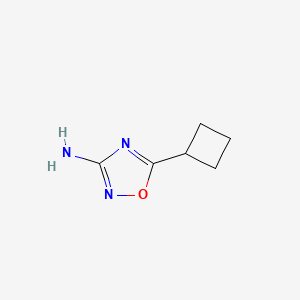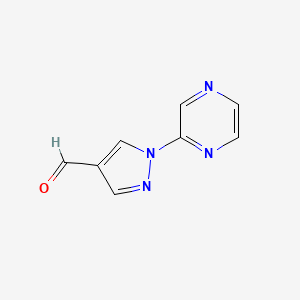
Oxane-3-sulfonyl chloride
概要
説明
Oxane-3-sulfonyl chloride, also known as 1, 4-oxathiane-2, 2-dioxide or ethylene sulfonic acid anhydride, is an organic compound with the molecular formula C2H4O3S. It is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is considered environment-friendly and worker-friendly .Molecular Structure Analysis
The molecular weight of this compound is 184.64 g/mol. For more detailed structural information, you may need to refer to a chemical database or a chemistry handbook.Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . They can undergo substitution reactions with various nucleophilic reagents .科学的研究の応用
Synthesis and Modification of Heteroaryl Compounds
Oxane-3-sulfonyl chloride has been used in the synthesis of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. This process utilizes aqueous sodium hypochlorite at low temperatures, offering a rapid and safer alternative to traditional methods involving chlorine gas. The synthesized sulfonyl fluorides are stable and can be purified and stored, making them valuable monomers for use in parallel chemistry efforts (Wright & Hallstrom, 2006).
Direct Oxidative Conversion of Thiols
A mix of nitrate salt and chlorotrimethylsilane has been employed for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, showcasing a mild and efficient approach for oxidative chlorination. This method is selective, simple, and clean, delivering high yields and purity of products (Prakash et al., 2007).
Oxidative Chlorination with Chlorine Dioxide
The oxidative chlorination of thiols, sulfides, and disulfides using chlorine dioxide offers a convenient and simple process for preparing sulfonyl chlorides. This method provides a high yield of products without requiring special conditions such as heating, cooling, or high pressure (Lezina et al., 2011).
Trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation Reactions
Trifluoromethanesulfonyl chloride has been utilized in various reactions including trifluoromethylation, trifluoromethylsulfenylation, trifluoromethylsulfinylation, and sulfonylation. This reagent exhibits versatility in facilitating reactions under reductive conditions (Guyon et al., 2017).
作用機序
Target of Action
Oxane-3-sulfonyl chloride, like other sulfonyl chlorides, is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs . The primary targets of sulfonyl chlorides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, glucose metabolism, thyroid function, inflammation, and eye health .
Mode of Action
Sulfonyl chlorides interact with their targets by inhibiting their enzymatic activity. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This inhibition disrupts the normal functioning of the target enzymes, leading to the therapeutic effects observed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and reactivity of the compound. Additionally, the presence of other substances, such as proteins or other chemicals, can also influence the compound’s action. It’s also worth noting that the synthesis of sulfonyl chlorides can be influenced by environmental factors. For example, the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been reported .
Safety and Hazards
将来の方向性
Continuous flow protocols for the synthesis of sulfonyl chlorides, including Oxane-3-sulfonyl chloride, are being developed. These methods aim to improve the inherent safety of the process by circumventing thermal runaway . The goal is to search for promising biologically active compounds through the synthesis of new sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
生化学分析
Biochemical Properties
Oxane-3-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonamide bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties . The nature of these interactions typically involves the formation of covalent bonds between the sulfonyl chloride group and the nucleophilic sites on the biomolecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular function . Additionally, it may impact cell signaling by modifying the activity of signaling proteins through covalent modification.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Furthermore, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to various substrates . This interaction can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
oxane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZIFJRADCIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300725-44-3 | |
| Record name | oxane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)


![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

